2-Ethoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Ethoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as ethoxy, hydroxy, nitro, and thiophene, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxyethyl derivatives, nitrophenyl compounds, and thiophene derivatives.
Condensation Reaction: The initial step often involves a condensation reaction between the ethoxyethyl derivative and the nitrophenyl compound in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core structure. This step may require the use of catalysts, such as Lewis acids (e.g., aluminum chloride), and elevated temperatures.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Sodium hydroxide, potassium tert-butoxide.
Catalysts: Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. The presence of the nitro and hydroxy groups suggests potential interactions with biological targets.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of functional groups in this compound may offer new therapeutic opportunities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. The thiophene ring may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Uniqueness
The uniqueness of 2-Ethoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H30N2O8S |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-ethoxyethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H30N2O8S/c1-4-35-8-9-37-27(32)23-15(3)28-18-11-16(22-7-6-10-38-22)13-20(30)25(18)24(23)17-12-19(29(33)34)26(31)21(14-17)36-5-2/h6-7,10,12,14,16,24,28,31H,4-5,8-9,11,13H2,1-3H3 |
InChI Key |
ZMHVVIMSWCRRRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OCC)O)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
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